molecular formula C18H24N2O B2441676 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide CAS No. 1396856-24-8

2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide

Cat. No.: B2441676
CAS No.: 1396856-24-8
M. Wt: 284.403
InChI Key: ZTRJJPZXWICWIX-UHFFFAOYSA-N
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Description

2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide is a synthetic chemical agent of significant interest in early-stage pharmacological research, particularly for neuroscientific applications. This compound is characterized by a distinct molecular structure combining a 2-phenylbutanamide group linked via a rigid but-2-yn-1-yl spacer to a pyrrolidine moiety. This specific architecture is reminiscent of other researched compounds designed to modulate neuronal ion channels . Compounds within this structural class have been investigated as molecular switches that can differentially modulate K(v)7.2 (KCNQ2) potassium channel activity, which is a recognized target for investigating mechanisms related to epilepsy and pain . The presence of the pyrrolidine group is a common feature in molecules that interact with central nervous system targets . Similarly, the 2-phenylbutanamide scaffold is found in compounds evaluated for their affinity to specific brain-binding sites . Researchers may utilize this compound as a chemical tool to explore the structure-activity relationships of ion channel modulators or in the study of cellular signaling pathways. Its mechanism of action is anticipated to be highly specific, potentially involving the alteration of channel gating kinetics, though its precise molecular target requires empirical validation. This product is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-17(16-10-4-3-5-11-16)18(21)19-12-6-7-13-20-14-8-9-15-20/h3-5,10-11,17H,2,8-9,12-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRJJPZXWICWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC#CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Alkyne Formation:

    Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the alkyne intermediate with a carboxylic acid derivative, such as 2-phenylbutanoic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst such as iron (Fe).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the pyrrolidine ring.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with the target site.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-N-(4-(pyrrolidin-1-yl)butanamide): Lacks the alkyne group, which may result in different reactivity and biological activity.

    N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide: Contains a benzamide group instead of a butanamide group, which can affect its chemical properties and applications.

Uniqueness

2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide is unique due to the presence of both the alkyne and pyrrolidine groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

2-Phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide, a complex organic compound, has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a phenyl group, a pyrrolidine ring, and a but-2-yn-1-yl chain. Its molecular formula is C20H24N2OC_{20}H_{24}N_{2}O, with a molecular weight of 324.42 g/mol. The structural formula can be represented as follows:

2 Phenyl N 4 pyrrolidin 1 yl but 2 yn 1 yl butanamide\text{2 Phenyl N 4 pyrrolidin 1 yl but 2 yn 1 yl butanamide}

Biological Activity Overview

Research indicates that 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide exhibits various biological activities, including enzyme modulation and receptor interactions. Its potential therapeutic applications are being explored in several areas, particularly in neurology and oncology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as ion channels and receptors. For instance, it has been shown to interact with KCNQ potassium channels, which are crucial for neuronal excitability and have implications in treating epilepsy and other neurological disorders .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the phenyl and pyrrolidine components significantly influence the compound's potency and selectivity:

ModificationActivity ChangePotency (EC50)
Ethyl to Hydrogen on PhenylShift from antagonist to agonist170 nM
3,4-Dimethoxy substituent125-fold loss of potency>20 μM
3-Methoxy substituentRetained activity similar to phenyl120 nM
4-Chloro substituentSignificant loss of activity3.3 μM

These findings indicate that subtle changes in the chemical structure can lead to significant variations in biological activity, underscoring the importance of precise molecular design in drug development .

Case Studies

  • KCNQ Channel Modulation : One prominent study evaluated the effects of this compound on KCNQ channels. The results demonstrated that certain derivatives exhibited high selectivity for KCNQ2 over other subtypes, making them promising candidates for treating conditions like epilepsy .
  • Metabolic Stability : A metabolic soft spot analysis indicated that the pyrrolidine ring is a major site of metabolism, impacting the compound's stability in vivo. This information is critical for optimizing pharmacokinetic properties during drug development .
  • Therapeutic Potential : The compound's ability to modulate ion channels suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders. Further studies are required to elucidate its full therapeutic profile .

Q & A

Q. What are the common synthetic routes for 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide?

The synthesis typically involves multi-step organic reactions, including amide bond formation and alkyne functionalization. A key step is the coupling of the pyrrolidine-containing alkyne moiety with the phenylbutanamide backbone. Catalysts such as palladium on carbon may be employed for coupling reactions, while solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility. Reaction optimization (e.g., temperature, time) is critical to achieving high yields (>70%) and purity, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How can the molecular structure of this compound be confirmed?

Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR analyze hydrogen/carbon environments, verifying connectivity of the pyrrolidine, alkyne, and phenyl groups.
  • Mass Spectrometry (MS): Determines molecular weight (e.g., 350.418 g/mol for related analogs) and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What physicochemical properties are relevant for handling this compound?

Key properties include:

  • Solubility: Likely polar aprotic solvent-soluble (DMF, DMSO) due to the amide and pyrrolidine groups.
  • Stability: Susceptible to hydrolysis under extreme pH; storage at -20°C in anhydrous conditions is recommended.
  • Melting Point: Estimated >150°C based on analogs with similar substituents .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

Discrepancies in reported bioactivity may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Methodological approaches include:

  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across multiple models.
  • Target Validation: Use CRISPR knockouts or siRNA to confirm specificity toward hypothesized receptors/enzymes.
  • Metabolic Stability Assays: Assess degradation in liver microsomes to rule out metabolite interference .

Q. What strategies optimize the compound’s selectivity for a target protein?

Structural modifications guided by computational modeling (e.g., molecular docking) can enhance selectivity:

  • Side Chain Engineering: Replace the pyrrolidine group with smaller (azetidine) or bulkier (piperidine) rings to alter steric effects.
  • Bioisosteric Replacement: Substitute the alkyne linker with a triazole (via click chemistry) to improve binding affinity.
  • Kinetic Studies: Use surface plasmon resonance (SPR) to measure on/off rates and refine structure-activity relationships (SAR) .

Q. How can degradation pathways be characterized under physiological conditions?

  • Forced Degradation Studies: Expose the compound to oxidative (H2 _2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions.
  • LC-MS/MS Analysis: Identify degradation products and propose mechanisms (e.g., amide hydrolysis yielding phenylbutanoic acid and pyrrolidine-alkyne fragments).
  • Accelerated Stability Testing: Monitor degradation kinetics at elevated temperatures (40–60°C) to predict shelf life .

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Cytotoxicity Assays: Use HepG2 (liver) and HEK293 (kidney) cell lines with MTT/WST-1 assays to quantify IC50_{50}.
  • hERG Channel Inhibition: Patch-clamp electrophysiology to assess cardiac risk.
  • CYP450 Inhibition: Evaluate interactions with CYP3A4/2D6 using fluorogenic substrates .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide FormationEDC/HOBt, DMF, RT, 12h6592%
Alkyne CouplingPd/C, CuI, Et3 _3N, 60°C7389%
PurificationColumn Chromatography (SiO2 _2, Hexane:EtOAc)>95%
Data adapted from multi-step protocols in .

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalsInterpretation
1H^1H-NMRδ 7.2–7.4 (m, 5H, Ar-H)Phenyl group presence
IR1655 cm1^{-1} (C=O stretch)Amide bond confirmation
HRMS[M+H]+^+ m/z 349.201Matches theoretical mass
Based on analogous compounds .

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